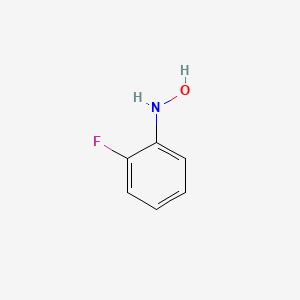

N-(2-fluorophenyl)hydroxylamine

Description

N-(2-Fluorophenyl)hydroxylamine is an aromatic hydroxylamine derivative characterized by a hydroxylamine (-NHOH) group attached to a 2-fluorophenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing nature of the fluorine substituent, which may influence its reactivity, stability, and metabolic pathways.

Properties

Molecular Formula |

C6H6FNO |

|---|---|

Molecular Weight |

127.12 g/mol |

IUPAC Name |

N-(2-fluorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H6FNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H |

InChI Key |

MYZCBMFUBWGISG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NO)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

N-(2-fluorophenyl)hydroxylamine has been investigated for its antimicrobial properties, particularly as an inhibitor of peptidyl deformylase (PDF), an enzyme crucial for bacterial protein synthesis. Compounds that inhibit PDF can be effective against various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. For instance, research indicates that derivatives of hydroxylamine can significantly improve microbiological efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

Recent studies have highlighted the potential of hydroxylamine derivatives as antitubercular agents. For example, a series of compounds related to this compound demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to existing treatments . This suggests that modifications to the hydroxylamine structure could lead to novel therapeutic agents for tuberculosis.

Cancer Research

Epidermal Growth Factor Receptor Inhibition

this compound has shown promise as a selective inhibitor of the epidermal growth factor receptor (EGFR). A study reported the discovery of a hydroxylamine-based compound that exhibited high brain penetration and potent activity against EGFR mutations associated with lung cancer. This compound demonstrated significant tumor regression in preclinical models, indicating its potential as a treatment for non-small-cell lung cancer .

Antimitotic Activity

Another application involves evaluating the antimitotic properties of compounds derived from this compound. Research has shown that certain derivatives exhibit significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer agents. The ability to penetrate biological barriers, such as the blood-brain barrier, enhances their therapeutic viability .

Structure-Activity Relationship Studies

The exploration of this compound has also led to extensive structure-activity relationship (SAR) studies. These studies aim to optimize the biological activity of hydroxylamine derivatives by systematically modifying their chemical structure. For example, variations in substituents on the aromatic ring have been correlated with changes in antibacterial and anticancer activities, guiding future drug design efforts .

Synthetic Methodologies

The synthesis of this compound and its derivatives employs various methodologies that are crucial for developing new compounds with desired biological activities. Techniques such as microwave-assisted synthesis and solvent-free methods have been explored to enhance yield and reduce reaction times . These advancements facilitate the rapid development of new pharmacologically active compounds.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Metabolic Pathways

- This compound: Fluorine’s electronegativity may slow metabolic reduction compared to methoxy analogs.

- N-(2-Methoxyphenyl)hydroxylamine: Metabolized predominantly by CYP2C and CYP2E1 in rats to o-anisidine, a known carcinogen . The methoxy group facilitates enzymatic reduction, suggesting substituent-dependent metabolic fate.

Stability and Reactivity

- Fluorine’s inductive effect in this compound likely increases the compound’s oxidative stability compared to hydroxylamines with electron-donating groups (e.g., -OCH₃).

- N-(Diphenylphosphinoyl)hydroxylamine exhibits crystallographic stability due to strong P=O and P-N bonds, with a density of 1.432 g/cm³ and defined lattice parameters (a = 8.5195 Å, b = 5.7511 Å) .

Preparation Methods

Zinc-Ammonium Chloride System

A widely documented procedure employs zinc dust in the presence of ammonium chloride under aqueous conditions. The reaction proceeds via a two-electron transfer mechanism, selectively reducing the nitro group to a hydroxylamine intermediate. Experimental data from analogous systems (e.g., para-substituted derivatives) suggest yields ranging from 60% to 75% under optimized conditions.

Reaction Conditions :

-

Substrate : 2-Fluoronitrobenzene (1.0 equiv)

-

Reductant : Zinc dust (3.0 equiv)

-

Additive : NH₄Cl (2.0 equiv) in H₂O/EtOH (3:1 v/v)

-

Temperature : 0–5°C (ice bath)

-

Time : 4–6 hours

Mechanistic Insight :

The reduction proceeds through a nitroso intermediate, which is further reduced to the hydroxylamine. The electron-withdrawing fluorine atom at the ortho position slightly decelerates the reaction compared to para-substituted analogs due to increased resonance stabilization of the nitro group.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalysts under hydrogen atmosphere offer an alternative route. However, over-reduction to the corresponding aniline is a common side reaction. Studies on 4-fluoronitrobenzene demonstrate that careful control of H₂ pressure (1–2 atm) and reaction time (2–3 hours) achieves hydroxylamine yields of 50–65%.

Alkylation of Hydroxylamine Derivatives

Nucleophilic substitution reactions using protected hydroxylamine reagents provide a versatile pathway for introducing the hydroxylamine moiety.

Silyl-Protected Hydroxylamine Strategy

A method adapted from ACS Omega (2018) involves O-(trimethylsilyl)hydroxylamine (TMS-NHOH) as a stabilized nucleophile.

General Procedure :

-

Substrate Activation : 2-Fluorophenyl bromide (1.0 equiv) is stirred with TMS-NHOH (1.5 equiv) and trimethylsilyl chloride (1.5 equiv) in anhydrous tetrahydrofuran (THF).

-

Reaction : Borane-triethylamine complex (1.5 equiv) is added to facilitate deprotection and stabilize intermediates.

-

Workup : The crude product is purified via flash chromatography (hexane/EtOAc gradient).

Key Data :

-

Purity : >95% (SiO₂ chromatography)

-

Characterization : ¹⁹F NMR resonance at δ −112.4 ppm (cf. for 4-fluoro analog)

Advantages :

-

Avoids over-reduction pitfalls of nitro group reductions.

-

Compatible with electron-deficient aryl halides.

Diazotization-Substitution Approach

This method exploits the reactivity of aryl diazonium salts with hydroxylamine sources.

Diazonium Salt Formation

2-Fluoroaniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C to generate the diazonium chloride intermediate.

Hydroxylamine Coupling

The diazonium salt is reacted with hydroxylamine hydrochloride in aqueous medium, leading to displacement of nitrogen and formation of the target compound.

Optimized Parameters :

-

Molar Ratio : 1:1.2 (diazonium salt : NH₂OH·HCl)

-

Temperature : 10–15°C

-

Yield : 40–50% (lower due to competing side reactions)

Challenges :

-

Competing Sandmeyer-type reactions lead to byproducts like 2-fluorophenol.

-

Requires strict pH control (pH 4–5) to minimize decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Partial Reduction (Zn/NH₄Cl) | 60–75 | 4–6 hours | High selectivity; simple setup | Sensitive to substituent effects |

| Alkylation (TMS-NHOH) | 55–60 | 8–12 hours | Broad substrate scope | Requires anhydrous conditions |

| Diazotization-Substitution | 40–50 | 3–5 hours | Direct amine functionalization | Low yield; byproduct formation |

Purification and Characterization

Recrystallization

This compound is typically purified via recrystallization from acetone/water (3:1 v/v), yielding colorless needles.

Spectroscopic Data

-

¹H NMR (D₂O, 400 MHz): δ 7.46 (dd, J = 8.4 Hz, 1H), 7.12 (td, J = 8.5 Hz, 1H), 4.51 (s, 2H)

-

HRMS : m/z calcd for C₆H₇FNO [M + H]⁺: 128.0513; found: 128.0512

Industrial-Scale Considerations

Large-scale production favors the partial reduction method due to cost-effectiveness of zinc and ammonium chloride. A continuous flow reactor system with in-situ pH monitoring has been proposed to enhance yield (75–80%) and reduce reaction time to 2 hours .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-fluorophenyl)hydroxylamine, and how can its stability be maintained during synthesis?

- Methodology :

- Synthesis : Start with N-(2-fluorophenyl)acetamide (a common precursor, as seen in structurally similar compounds ) and reduce the acetamide group using hydroxylamine hydrochloride under controlled acidic conditions. Monitor reaction progress via TLC or HPLC to avoid over-reduction.

- Stability : Store the compound in inert, anhydrous environments (argon atmosphere, -20°C) to prevent oxidation. Buffered solutions (pH 6–7) minimize decomposition .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex mixtures?

- Methodology :

- Use reverse-phase HPLC with UV detection (λ = 254 nm) for routine analysis. For higher sensitivity, employ LC-MS with electrospray ionization (ESI) in positive ion mode. Reference retention times and mass spectra from pharmacopeial impurity profiles (e.g., relative response factors in ).

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Follow GHS guidelines: Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Avoid inhalation by using particulate filters (N95 masks) .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its metabolic activation compared to non-fluorinated analogs?

- Methodology :

- Compare metabolic pathways using liver microsome assays (e.g., rat S9 fraction). Fluorine’s electron-withdrawing effect may alter cytochrome P450-mediated oxidation, reducing DNA adduct formation relative to N-(2-methoxyphenyl)hydroxylamine (a carcinogenic analog ). Quantify reactive intermediates via trapping agents like glutathione.

Q. What are the dominant reaction mechanisms for this compound in nucleophilic substitution reactions?

- Methodology :

- Perform kinetic studies under varying pH and solvent polarities. Use DFT calculations to model transition states, focusing on fluorine’s steric and electronic effects. Experimental validation via isotopic labeling (e.g., ¹⁸O in hydroxylamine) can track oxygen transfer pathways .

Q. How can advanced impurity profiling improve batch consistency in this compound synthesis?

- Methodology :

- Employ high-resolution LC-QTOF-MS to detect trace impurities (e.g., nitroso derivatives or dimeric byproducts). Set acceptance criteria based on pharmacopeial limits (e.g., ≤0.1% for individual impurities, ≤0.5% total impurities ).

Q. What computational tools predict the environmental persistence and toxicity of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.